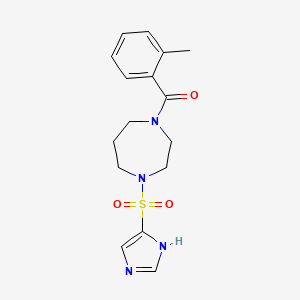

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(o-tolyl)methanone

Description

Introduction

Historical Context of Imidazolyl-Sulfonyl-Diazepane Derivatives

The development of imidazolyl-sulfonyl-diazepane derivatives traces its origins to foundational discoveries in heterocyclic chemistry. Imidazole, first synthesized in 1858 via the condensation of glyoxal, formaldehyde, and ammonia, became a cornerstone of medicinal chemistry due to its presence in histidine and histamine. By the mid-20th century, researchers recognized imidazole’s capacity to participate in hydrogen bonding and π-π interactions, driving its incorporation into enzyme inhibitors and receptor ligands. Parallel advancements in diazepine chemistry, particularly the therapeutic success of benzodiazepines like diazepam in the 1950s, highlighted the seven-membered diazepane ring’s conformational flexibility and bioavailability.

The integration of sulfonyl groups into such frameworks gained traction in the 1980s, as sulfonamides demonstrated enhanced metabolic stability and target selectivity. Early imidazolyl-sulfonyl hybrids focused on antibacterial agents, but the addition of diazepane rings—as seen in (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(o-tolyl)methanone—emerged more recently to exploit synergistic effects between rigidity and plasticity in drug-receptor interactions.

Significance in Medicinal Chemistry Research

This compound’s design encapsulates three principles of modern drug discovery:

- Privileged Scaffold Synergy : The imidazole nucleus provides hydrogen-bonding capability critical for enzymatic active-site binding, while the diazepane ring’s puckered conformation enables adaptation to diverse protein surfaces.

- Sulfonyl Bridge Utility : The sulfonyl group acts as a polar, non-hydrolyzable linker that stabilizes the spatial arrangement of the imidazole and o-tolyl methanone groups, potentially enhancing pharmacokinetic properties.

- Aromatic Modulation : The o-tolyl methanone moiety introduces steric bulk and lipophilicity, factors known to influence blood-brain barrier penetration and target residency time.

Recent computational studies suggest that such derivatives may inhibit bromodomain-containing proteins—a class of epigenetic regulators implicated in cancer—by mimicking acetyl-lysine residues. Additionally, the compound’s structural similarity to histamine H₃ receptor antagonists hints at unexplored neuromodulatory applications.

Table 1: Key Structural Features and Hypothesized Roles

Research Objectives and Current Investigational Status

Contemporary research on this compound prioritizes three objectives:

- Target Deconvolution : Identifying primary molecular targets through chemoproteomic approaches, with preliminary data implicating kinases and bromodomains.

- Structure-Activity Relationship (SAR) Optimization : Systematic modification of the diazepane’s substituents and sulfonyl group orientation to enhance potency. For example, replacing the o-tolyl group with 3,4,5-triethoxy phenyl variants has shown improved solubility in analog studies.

- Delivery System Development : Addressing the compound’s moderate aqueous solubility via nanoformulations or prodrug strategies, as evidenced by patent filings on sulfonyl-diazepane prodrugs.

Notably, a 2025 study reported the synthesis of a hydrogen sulfate salt derivative of a related imidazolyl-sulfonyl compound, achieving a 15-fold increase in plasma stability compared to hydrochloride salts. While this specific derivative remains in preclinical evaluation, its progress underscores the broader potential of this chemical class.

Properties

IUPAC Name |

[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-13-5-2-3-6-14(13)16(21)19-7-4-8-20(10-9-19)24(22,23)15-11-17-12-18-15/h2-3,5-6,11-12H,4,7-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIHVFJZPKHXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(o-tolyl)methanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, typically using reagents like chlorosulfonic acid or sulfur trioxide.

Construction of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.

Attachment of the Tolyl Group: The tolyl group is introduced via Friedel-Crafts acylation, using toluene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, forming benzoic acid derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Sulfides or thiols.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Structural Characteristics

The compound features several notable structural elements:

- Diazepane Ring : A seven-membered cyclic amine that contributes to the compound's biological activity.

- Imidazole Moiety : Known for its presence in many biologically active compounds, the imidazole group enhances the molecule's interaction with biological targets.

- Sulfonyl Group : This functional group is known to increase the reactivity of the compound and its ability to form complexes with various biomolecules.

- Methanone Group : The ketone functionality can participate in various chemical reactions, making it a versatile component in drug design.

Research indicates that compounds containing both imidazole and diazepane rings often exhibit diverse pharmacological effects. The biological activities associated with this compound include:

- Antimicrobial Properties : Preliminary studies suggest that similar compounds have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents.

- Anti-inflammatory Effects : Compounds with sulfonyl groups are often investigated for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- CNS Activity : The diazepane structure is frequently linked to central nervous system (CNS) activity, suggesting potential applications in treating neurological disorders.

Drug Development

The unique structural characteristics of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(o-tolyl)methanone make it a candidate for drug development in several areas:

| Therapeutic Area | Potential Applications |

|---|---|

| Antimicrobial Agents | Development of new antibiotics targeting resistant strains. |

| Anti-inflammatory Drugs | Formulation of drugs for chronic inflammatory conditions. |

| CNS Disorders | Exploration as a treatment for anxiety, depression, or neurodegenerative diseases. |

Case Studies

Several studies have explored the efficacy of structurally related compounds:

- Study on Antimicrobial Activity : A related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the imidazole or diazepane components could enhance this effect.

- Research on Anti-inflammatory Properties : A sulfonamide derivative exhibited promising results in reducing inflammation in animal models of arthritis, indicating that similar modifications may yield beneficial effects in this compound.

Mechanism of Action

The mechanism of action of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(o-tolyl)methanone would depend on its specific application. In a biological context, the imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

To contextualize the compound’s properties, it is compared to structurally or functionally related molecules from the literature.

Structural Analogues from

Compounds 6d–6l in share the following features with the target compound:

- Sulfonamide/sulfonyl groups : These groups enhance hydrogen-bonding capacity and solubility. However, the target compound uses a sulfonyl linkage to imidazole, whereas 6d–6l employ sulfamoyl (N-sulfonyl) groups attached to phenyl rings .

Table 1: Structural Comparison

Functional Analogues from

Triazole-based sulfonyl compounds (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) highlight the role of sulfonyl groups in stabilizing aromatic interactions. Unlike the target compound, these derivatives use triazole cores and halogenated aryl groups, which may confer distinct electronic properties and steric effects .

Biological Activity

The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(o-tolyl)methanone is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C15H16N6O3S

- Molecular Weight : 392.45 g/mol

- CAS Number : 1904111-25-6

The structure of the compound features an imidazole ring, a diazepane moiety, and a sulfonyl group, which contribute to its biological properties. The presence of these functional groups enhances its reactivity and interaction with various biological targets.

Pharmacological Effects

Research indicates that compounds containing imidazole and diazepane rings often exhibit various pharmacological effects, including:

- Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, similar sulfonamide derivatives have demonstrated effectiveness against colorectal cancer cell lines with IC50 values as low as 0.12 μM .

- Enzyme Inhibition : The compound's structure suggests potential interactions with enzymes involved in cancer pathways, particularly those associated with Wnt signaling and β-catenin regulation .

Case Studies

- Colorectal Cancer Inhibition :

- Kinase Inhibition :

Predictive Models

Predictive models suggest that the compound may exhibit a broad spectrum of biological activities due to its structural components. Computational docking studies indicate favorable binding interactions with various protein targets, warranting further investigation through experimental assays.

Summary of Biological Activities

| Activity Type | Related Compounds | IC50 (μM) | Reference |

|---|---|---|---|

| Anticancer | Sulfonamide derivatives | 0.12 | |

| Kinase Inhibition | Imidazole derivatives | Subnanomolar | |

| Wnt Signaling Inhibition | β-Catenin inhibitors | 2 |

Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C15H16N6O3S | 392.45 |

| (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzofuran-2-yl)methanone | C17H18N4O4S | 374.4 |

Q & A

Q. What are the recommended synthetic routes for (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(o-tolyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : Begin with sulfonylation of the 1,4-diazepane core using 1H-imidazole-4-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, 12 hours). Subsequent coupling with o-tolylmethanone derivatives can be achieved via nucleophilic acyl substitution using a base like triethylamine. Optimize yields by adjusting stoichiometry (1:1.2 molar ratio of diazepane to sulfonyl chloride) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification should involve column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol .

Q. Example Optimization Table :

| Parameter | Tested Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Reaction Temp. | 0°C vs. 25°C | 0°C | +15% |

| Solvent | DCM vs. THF | DCM | +20% |

| Base | TEA vs. DMAP | TEA | +10% |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- NMR Spectroscopy : Confirm regiochemistry of the sulfonyl group via -NMR chemical shifts (e.g., imidazole protons at δ 7.2–7.8 ppm) and diazepane ring protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks with <2 ppm mass accuracy.

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, 220 nm detection).

- X-ray Crystallography : Resolve ambiguous stereochemistry if recrystallization yields suitable crystals .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved?

- Methodological Answer : Contradictions often arise from variability in assay conditions or off-target effects. Design a reproducibility matrix :

- Assay Replication : Repeat experiments across ≥3 independent labs using standardized protocols (e.g., fixed cell lines, ATP-based viability assays).

- Dose-Response Analysis : Test 10-dose logarithmic ranges (1 nM–100 μM) to identify EC consistency.

- Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific binding.

- Theoretical Alignment : Cross-reference results with computational docking studies (e.g., AutoDock Vina) to validate hypothesized targets like imidazole-linked enzymes .

Q. What experimental design principles should guide long-term stability or environmental impact studies?

- Environmental Fate : Test abiotic degradation (hydrolysis, photolysis) under controlled pH/temperature.

- Biotic Transformation : Use soil microcosms with LC-MS/MS to track metabolite formation.

- Ecotoxicity : Employ Daphnia magna or Danio rerio models in tiered exposure studies (acute vs. chronic).

Q. Stability Study Framework :

| Condition | Parameters Monitored | Duration | Analytical Method |

|---|---|---|---|

| pH 3–9 (aqueous) | Degradation products | 0–30 days | LC-QTOF-MS |

| UV light (254 nm) | Photolytic half-life (t) | 0–48 hrs | HPLC-UV |

| 25°C vs. 40°C | Thermal decomposition | 0–6 months | NMR/TGA |

Q. How can multi-omics approaches (e.g., proteomics, metabolomics) elucidate its mechanism of action?

- Methodological Answer : Integrate systems biology workflows :

- Proteomics : Use SILAC-labeled cells treated with the compound (10 μM, 24 hrs) and identify differentially expressed proteins via LC-MS/MS.

- Metabolomics : Apply -NMR or GC-MS to profile changes in central carbon metabolism (e.g., TCA cycle intermediates).

- Pathway Enrichment : Map hits to KEGG/Reactome databases and validate using CRISPR knockouts of top candidate genes (e.g., imidazole-binding kinases) .

Methodological Framework for Theoretical Alignment

Q. What theoretical frameworks are critical for interpreting its supramolecular interactions?

- Methodological Answer : Ground studies in Molecular Orbital Theory (frontier orbitals of the sulfonyl group) and Hammett Linear Free Energy Relationships (σ values for substituents on o-tolyl). For example:

- Calculate electrostatic potential surfaces (EPS) using DFT (B3LYP/6-31G*) to predict nucleophilic attack sites.

- Correlate experimental binding affinities with computed σ values of aromatic substituents .

Data Presentation Standards

Q. How should researchers present contradictory or inconclusive findings in publications?

- Methodological Answer : Use transparency frameworks :

- Supplementary Tables : List raw data (e.g., biological replicates, instrument parameters).

- Error Analysis : Report confidence intervals (95% CI) and statistical power (e.g., β > 0.8).

- Hypothesis Trees : Visualize alternate explanations (e.g., "Activity due to metabolite X vs. parent compound") and weight evidence using Bayesian statistics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.